Cas no 7570-86-7 (rel-trans-Chalcone Oxide)

rel-trans-Chalcone Oxide structure
Productnaam:rel-trans-Chalcone Oxide
rel-trans-Chalcone Oxide Chemische en fysische eigenschappen
Naam en identificatie
-
- trans-1,3-diphenyl-2,3-epoxypropan-1-one
- phenyl-(3-phenyloxiran-2-yl)methanone
- rel-trans-Chalcone Oxide
- phenyl[(2S,3R)-3-phenyloxiran-2-yl]methanone
- trans-2,3-epoxy-1,3-diphenyl-1-propanone
- trans-2-Benzoyl-3-phenyloxirane
- 1,3-Diphenyl-2,3-epoxy-1-propanone
- US8815951, Epoxide Hydrolase Inhibitor 1
- CS-0269728
- 5411-12-1
- 3-phenyl-2-benzoyl-oxirane
- Chalcone oxide
- EINECS 226-487-1
- AKOS016368884
- FT-0606709
- NSC 10919
- DTXSID40968993
- BDBM129323
- CCRIS 2214
- NSC402160
- NS00043745
- trans-Chalcone oxide
- D90281
- trans-Benzalacetophenone oxide
- phenyl(3-phenyloxiran-2-yl)methanone
- Chalcone trans-.alpha.,.beta.-epoxide
- NSC-10919
- Phenyl(3-phenyl-2-oxiranyl)methanone #
- F3097-0430
- Chalcone epoxide
- Chalcone alpha , beta -epoxide
- AI3-50389
- NSC 402160
- 7570-86-7
- Chalcone-.alpha.,.beta.-epoxide
- 1,3-Diphenyl-2-propen-1-one Oxide
- D4378
- trans-Phenyl(3-phenyloxiranyl)methanone
- 2-benzoyl-3-phenyloxirane
- Phenyl(3-phenyl-2-oxiranyl)methanone
- Methanone, phenyl(3-phenyloxiranyl)-, trans-
- NSC10919
- EN300-16732
- 61840-93-5
- NSC-402160
- 2-(Benyzlidene)acetophenone epoxide
- Z56758643
- SCHEMBL657100
- Methanone, phenyl(3-phenyloxiranyl)-
- CHALCONE alpha,beta-EPOXIDE
- Phenyl (3-phenyloxiranyl) ketone
- MFCD00022336
- AKOS001028857
- Propiophenone, 2,3-epoxy-3-phenyl-, trans-
- CHEMBL1733373
- phenyl-(3-phenyl-oxiran-2-yl)-methanone
- STL360884
- DB-020552
-
- MDL: MFCD00066320
- Inchi: InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H
- InChI-sleutel: UQGMJZQVDNZRKT-HUUCEWRRSA-N
- LACHT: C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3
Berekende eigenschappen
- Exacte massa: 224.083729621g/mol
- Monoisotopische massa: 224.083729621g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 275
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.6Ų
- XLogP3: 2.8
Experimentele eigenschappen
- Smeltpunt: 86-89 °C (lit.)
rel-trans-Chalcone Oxide Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Veiligheidsinstructies: 22-24/25
- FLUKA MERK F CODES:10-23
- RTECS:UH1589300
rel-trans-Chalcone Oxide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | C291865-1g |
rel-trans-Chalcone Oxide |
7570-86-7 | 1g |
$ 150.00 | 2022-04-01 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 42995-25G |
rel-trans-Chalcone Oxide |
7570-86-7 | ≥98.0% | 25G |
¥530.17 | 2022-02-24 | |
TRC | C291865-5g |
rel-trans-Chalcone Oxide |
7570-86-7 | 5g |
$ 800.00 | 2023-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-237144-25g |
trans-1,3-Diphenyl-2,3-epoxypropan-1-one, |
7570-86-7 | 25g |
¥436.00 | 2023-09-05 | ||
Enamine | EN300-302007-0.5g |
rac-(2R,3S)-2-benzoyl-3-phenyloxirane |
7570-86-7 | 95.0% | 0.5g |
$34.0 | 2025-03-19 | |
Enamine | EN300-302007-0.05g |
rac-(2R,3S)-2-benzoyl-3-phenyloxirane |
7570-86-7 | 95.0% | 0.05g |
$19.0 | 2025-03-19 | |
Enamine | EN300-302007-5.0g |
rac-(2R,3S)-2-benzoyl-3-phenyloxirane |
7570-86-7 | 95.0% | 5.0g |
$45.0 | 2025-03-19 | |
Enamine | EN300-302007-1.0g |
rac-(2R,3S)-2-benzoyl-3-phenyloxirane |
7570-86-7 | 95.0% | 1.0g |
$43.0 | 2025-03-19 | |
Enamine | EN300-302007-0.25g |
rac-(2R,3S)-2-benzoyl-3-phenyloxirane |
7570-86-7 | 95.0% | 0.25g |
$21.0 | 2025-03-19 | |
TRC | C291865-10g |
rel-trans-Chalcone Oxide |
7570-86-7 | 10g |
$ 1215.00 | 2022-04-01 |
rel-trans-Chalcone Oxide Gerelateerde literatuur
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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